
Cyclohexane-1,4-diamine
Vue d'ensemble
Description
Cyclohexane-1,4-diamine, also known as this compound, is a useful research compound. Its molecular formula is C6H14N2 and its molecular weight is 114.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Cyclohexylamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse de composés hôtes
Le Cyclohexane-1,4-diamine sert d'ingrédient clé dans la synthèse de composés hôtes tels que le trans-N,N′-Bis(9-phényl-9-xanthènyl)this compound (1,4-DAX) et le trans-N,N′-bis(9-phényl-9-thioxanthènyl)this compound (1,4-DAT). Ces composés sont très efficaces pour l'enclathration des dérivés de l'aniline, démontrant le potentiel de purification de ces solvants par les principes de la chimie hôte-invité .
Activité catalytique dans les réactions d'oxydation
Des ligands de base de Schiff dérivés du this compound ont été synthétisés et se sont révélés catalyser les réactions d'oxydation de substrats organiques tels que le cyclohexène et le styrène. La stabilité thermique de ces composés suggère leur utilisation potentielle comme catalyseurs dans les réactions chimiques à haute température .
Activité antitumorale
Le composé a été utilisé dans la synthèse de complexes de platine qui présentent une activité antitumorale significative. Cette application met en évidence le potentiel du this compound dans le développement de nouveaux agents chimiothérapeutiques .
Formation de gel supramoléculaire
Le this compound peut former des gels supramoléculaires in situ avec des dérivés d'isocyanate dans divers systèmes de solvants organiques. Cette propriété est utile pour créer des matériaux aux propriétés mécaniques et chimiques spécifiques pour des applications de recherche .
Inhibiteur de schiste dans l'extraction pétrolière
Dans l'industrie de l'extraction pétrolière, les dérivés du this compound ont été étudiés pour leur efficacité en tant qu'inhibiteurs de schiste. Cette application est cruciale pour maintenir l'intégrité des forages et optimiser le processus d'extraction .
Ligand pour la complexation métallique
Le composé est également utilisé dans la synthèse de ligands multidentés pour la complexation de l'uranyle et des métaux de transition. Cette application est importante pour l'étude de la chimie de coordination des métaux et pourrait avoir des implications pour la gestion des déchets nucléaires .
Safety and Hazards
Cyclohexane-1,4-diamine is classified as a combustible liquid. It can cause severe skin burns and eye damage . Safety measures include avoiding heat, hot surfaces, sparks, open flames, and other ignition sources. It is recommended to wear protective clothing and eye protection when handling this compound .
Orientations Futures
Cyclohexane-1,4-diamine has vast industrial relevance as monomers for polymer synthesis as well as pharmaceutical building blocks . The ability to use RANEY® Ni and ammonia in the process of transforming beech lignin-derived dimers and oligomers (DO) into well-defined 1,4-cyclohexanediol and 1,4-cyclohexanediamine holds great potential for future industrial synthesis of 1,4-cyclohexanediamine from renewable resources .
Mécanisme D'action
Target of Action
Cyclohexane-1,4-diamine (CHDA) is primarily used as an intermediate in the polyurethane industry . It plays a crucial role in the synthesis of polyamide resins and aliphatic polyurethanes . The primary targets of CHDA are therefore the chemical reactions involved in the production of these materials.
Mode of Action
The interaction of CHDA with its targets involves chemical reactions where it acts as a monomer or a building block. For instance, in the production of polyamide resins, CHDA can react with other compounds to form polymer chains . The resulting changes include the formation of new chemical bonds and the creation of larger, more complex molecules.
Biochemical Pathways
These polymers can then be used in a variety of applications, from the production of plastics to the creation of pharmaceuticals .
Pharmacokinetics
It is known that chda is a solid at room temperature and has a low solubility in water , which could impact its bioavailability if it were to be used in a biological setting.
Result of Action
The molecular and cellular effects of CHDA’s action primarily involve the formation of new chemical structures. For example, when used in the synthesis of polyamide resins, CHDA can help form long polymer chains, altering the molecular structure of the final product .
Action Environment
The action, efficacy, and stability of CHDA can be influenced by various environmental factors. For instance, the presence of other reactants, the temperature, and the pH can all impact the effectiveness of CHDA in chemical reactions . Additionally, CHDA should be stored in a dark place under an inert atmosphere to maintain its stability .
Analyse Biochimique
Biochemical Properties
It is known that it can be used as an intermediate in the synthesis of various compounds, suggesting that it may interact with a variety of enzymes and proteins
Cellular Effects
It has been used in the formation of Pt(IV) complexes, which have shown antiproliferative activity on cancer cell lines . This suggests that Cyclohexane-1,4-diamine may have an impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to be involved in the formation of Pt(IV) complexes, which have antiproliferative activity This suggests that it may interact with biomolecules, potentially inhibiting or activating enzymes and causing changes in gene expression
Metabolic Pathways
It is known to be used as an intermediate in the synthesis of various compounds , suggesting that it may interact with various enzymes or cofactors
Propriétés
IUPAC Name |
cyclohexane-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c7-5-1-2-6(8)4-3-5/h5-6H,1-4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKIRRGRTJUUZHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30185071, DTXSID70884854, DTXSID90883869 | |
| Record name | 1,4-Diaminocyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30185071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Cyclohexanediamine, cis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70884854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Cyclohexanediamine, trans- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90883869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3114-70-3, 2615-25-0, 15827-56-2 | |
| Record name | 1,4-Diaminocyclohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3114-70-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Cyclohexanediamine, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002615250 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Diaminocyclohexane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003114703 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Cyclohexanediamine, cis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015827562 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Cyclohexanediamine, cis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Cyclohexanediamine, trans- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Diaminocyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30185071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Cyclohexanediamine, cis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70884854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Cyclohexanediamine, trans- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90883869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexane-1,4-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.530 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | cis-1,4-Cyclohexanediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | trans-1,4-Cyclohexanediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of cyclohexane-1,4-diamine?
A1: The molecular formula of this compound is C6H14N2. Its molecular weight is 114.19 g/mol.
Q2: Are there any notable spectroscopic features of this compound?
A2: While specific spectroscopic data depends on the derivative and experimental conditions, studies commonly employ techniques like nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy to analyze these compounds. [, ] For instance, NMR can confirm the chair conformation of the cyclohexane ring and the transoid orientation of substituents. []
Q3: How do structural modifications of this compound affect its biological activity?
A3: Research indicates that even slight alterations to the this compound scaffold, such as the introduction of various substituents, significantly impact its biological activity. [, , , , ] For example, substituting the cyclohexane ring with pyridine moieties led to compounds with promising DNA-binding properties. []
Q4: Are there any this compound derivatives being investigated as potential drugs?
A4: Yes, researchers are exploring the therapeutic potential of this compound derivatives for various diseases. This includes their use as potential anti-tuberculosis agents [], treatments for alcoholism [], and analgesics for pain management. []
Q5: Have any QSAR models been developed for this compound derivatives?
A5: While specific QSAR models are not extensively discussed in the provided literature, research highlights the importance of structure-activity relationships for this class of compounds. [] Development of robust QSAR models could significantly benefit future drug design efforts.
Q6: What are the known targets of this compound derivatives?
A6: Research suggests that certain derivatives interact with the septin-shi/ORL1 receptor system, which is involved in pain modulation. [] Other derivatives demonstrate inhibitory activity against Plasmodium falciparum spermidine synthase, a potential target for antimalarial drugs. [, ]
Q7: What are the downstream effects of inhibiting Plasmodium falciparum spermidine synthase with this compound derivatives?
A7: Inhibiting Plasmodium falciparum spermidine synthase disrupts polyamine biosynthesis in the parasite. [] This is a promising avenue for antimalarial drug development as polyamines are essential for parasite growth and survival.
Q8: What are the applications of this compound in materials science?
A8: this compound finds use in synthesizing metal-organic frameworks (MOFs). [] These porous materials have garnered significant attention for applications in gas storage, separation technologies, and catalysis.
Q9: What advantages do this compound-based MOFs offer?
A9: A zinc-based MOF synthesized using this compound exhibited remarkable photoelectrochemical (PEC) catalytic activity for water splitting and oxygen evolution. [] This cost-effective material holds promise for sustainable energy applications.
Q10: What is known about the stability of this compound and its derivatives?
A10: Stability data varies depending on the specific derivative and environmental conditions. Some derivatives, particularly metal complexes, show remarkable stability, even in biological environments. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[1-(5-methyl-2-propan-2-ylphenoxy)-3-prop-2-ynoxypropan-2-yl] carbamate](/img/structure/B98010.png)
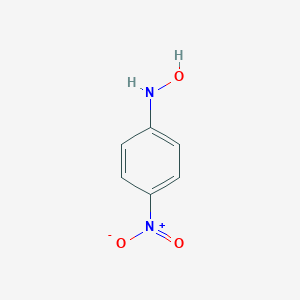
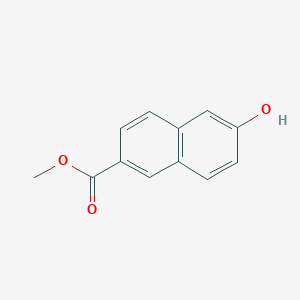
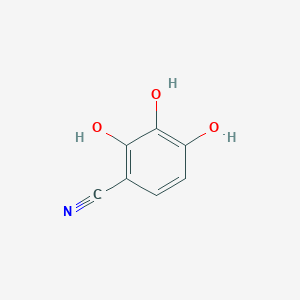
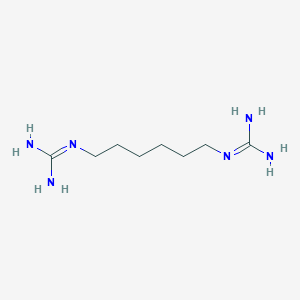
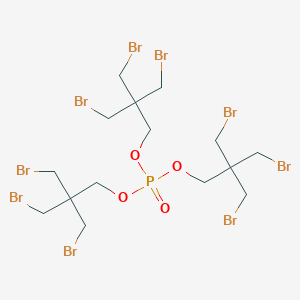
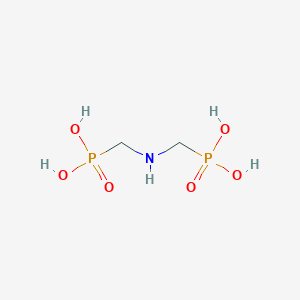
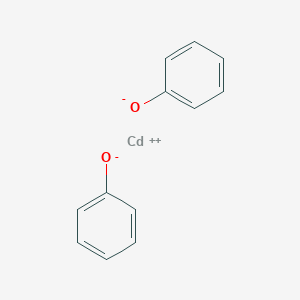
![4-[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]thiomorpholine 1,1-dioxide](/img/structure/B98025.png)
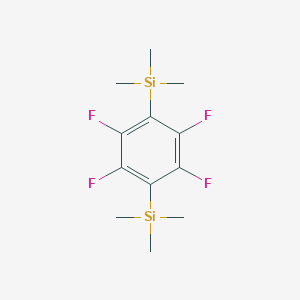
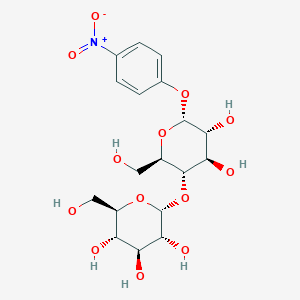
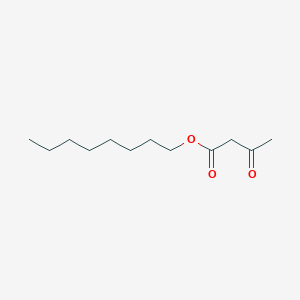

![4-Methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B98035.png)
